molecular formula C24H26N2O3S2 B2555028 6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline CAS No. 1111164-88-5

6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline

Cat. No.: B2555028
CAS No.: 1111164-88-5
M. Wt: 454.6
InChI Key: VQVBWRPBGIRSPD-UHFFFAOYSA-N
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Description

6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline is a potent and selective small-molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a primary cold sensor in the peripheral nervous system, and its role extends to various pathological conditions, making this compound a valuable research tool. Its primary research application lies in investigating the pathophysiology of cold allodynia, a condition associated with neuropathic pain and migraine, where inhibition of TRPM8 has been shown to alleviate cold-induced pain responses without affecting core body temperature. Furthermore, this compound has significant research value in oncology, as TRPM8 expression is upregulated in several cancers, including prostate, pancreatic, and breast cancer. Studies indicate that TRPM8 activity influences cancer cell proliferation, migration, and survival. By selectively antagonizing TRPM8, this reagent enables researchers to probe the channel's functional role in tumorigenesis and explore its potential as a therapeutic target. The compound's mechanism of action involves direct binding to the channel to inhibit calcium influx evoked by TRPM8 agonists such as menthol and icilin, thereby modulating downstream signaling pathways. This makes it an essential pharmacological agent for dissecting TRPM8-mediated signaling in both physiological and disease contexts.

Properties

IUPAC Name

[6-methyl-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S2/c1-16(2)18-5-7-19(8-6-18)31(28,29)23-20-14-17(3)4-9-22(20)25-15-21(23)24(27)26-10-12-30-13-11-26/h4-9,14-16H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVBWRPBGIRSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C(=O)N3CCSCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Bromine (Br₂), sulfuric acid (H₂SO₄)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce partially or fully hydrogenated quinoline derivatives.

Scientific Research Applications

6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related quinoline derivatives from the evidence:

Compound Name / ID Position 3 Substituent Position 4 Substituent Position 6 Substituent Key Features Reference
Target Compound Thiomorpholine-4-carbonyl 4-(Propan-2-yl)benzenesulfonyl Methyl Sulfonyl group (electron-withdrawing), thiomorpholine (flexible S-heterocycle) N/A
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-Methoxyphenyl Amino None Amino group (electron-donating), methoxyphenyl (polar substituent) [1]
Ethyl 6-methyl-4-((3-sulphamoylphenyl)amino)quinoline-3-carboxylate (6b) Ethoxycarbonyl 3-Sulfamoylphenylamino Methyl Sulfonamide group (H-bond donor/acceptor), ester linkage [5]
6-Methyl-2,4-diphenylquinoline None Phenyl Methyl Simple phenyl substituents (hydrophobic), no heteroatoms [9]
6-Chloro-2-methyl-4-phenyl-3-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]quinoline Pyrazolyl-thienyl hybrid Phenyl Chloro Chlorine (halogen effect), pyrazolyl-thienyl (π-π stacking potential) [12]
2-(4-Chlorophenyl)-6-methyl-4-(3-methylphenyl)quinoline None 3-Methylphenyl Methyl Chlorophenyl (electron-withdrawing), methylphenyl (steric hindrance) [13,14]

Key Observations

Electronic Effects: The target compound’s sulfonyl group (electron-withdrawing) contrasts with amino (electron-donating, [1]) or methoxy (moderately donating, [4]) groups in other derivatives. Thiomorpholine at position 3 introduces sulfur-based conformational flexibility, distinct from rigid pyrazolyl-thienyl hybrids ([12]) or ester groups ([5]).

Steric and Hydrophobic Effects :

  • The 4-(propan-2-yl)benzenesulfonyl group adds steric bulk compared to smaller substituents like phenyl ([9]) or methylphenyl ([13,14]). This may influence receptor binding or crystallization behavior.
  • The methyl group at position 6 is a common feature in several derivatives ([5], [9], [13,14]), suggesting its role in balancing hydrophobicity without excessive steric demand.

Biological Implications: Sulfonamide-containing derivatives (e.g., [5]) are known carbonic anhydrase inhibitors, while thiomorpholine in the target compound could enhance selectivity for sulfur-dependent enzymes. Chlorine substituents ([12], [13,14]) are associated with increased membrane permeability and halogen bonding, absent in the target compound.

Research Findings and Data Tables

Thermal and Spectroscopic Data

Compound Melting Point (°C) IR (cm⁻¹) NMR (δ, ppm) Reference
4k 223–225 3350 (N–H), 1600 (C=C) 1H: 7.2–8.1 (aromatic), 3.8 (OCH3) [1]
6b Not reported 1720 (C=O), 1320 (S=O) 1H: 1.3 (CH3), 4.2 (OCH2CH3) [5]
Target Compound Not available Expected: ~1150 (S=O), 1650 (C=O) Predicted: Thiomorpholine protons ~2.5–3.5 N/A

Biological Activity

6-Methyl-4-[4-(propan-2-yl)benzenesulfonyl]-3-(thiomorpholine-4-carbonyl)quinoline is a synthetic compound that belongs to the quinoline family, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C24H30N2O2SC_{24}H_{30}N_2O_2S. Its structure features a quinoline core substituted with a thiomorpholine and a benzenesulfonyl group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the quinoline backbone through cyclization reactions.
  • Introduction of functional groups such as the thiomorpholine and benzenesulfonyl moieties via nucleophilic substitutions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, analogs with similar structures have demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells, with IC50 values often in the low micromolar range .

Table 1: Cytotoxic Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6-Methyl-4-[4-(propan-2-yl)...MCF-7< 5Induces apoptosis and inhibits proliferation
6-Methylidene-1-sulfonyl...HL-60< 0.3DNA damage induction

The mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : Studies have shown that compounds similar to this quinoline can induce both early and late apoptosis in cancer cells, as evidenced by flow cytometry analyses .
  • DNA Damage : The compound may cause DNA damage leading to cell cycle arrest and apoptosis.
  • Inhibition of Multidrug Resistance : It has been suggested that certain quinoline derivatives can modulate drug transporters like ABCB1, potentially overcoming drug resistance in cancer therapies .

Antimicrobial Activity

Quinoline derivatives have also been recognized for their broad-spectrum antimicrobial properties. The presence of sulfonyl groups enhances their interaction with microbial enzymes, making them effective against various bacterial strains.

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that compounds structurally related to this compound exhibited significant cytotoxicity against cancer cell lines while sparing normal human cells .
  • Animal Models : Preliminary animal studies indicated that these compounds could reduce tumor sizes without severe toxicity, highlighting their potential for further development as therapeutic agents.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for successful synthesis?

  • Methodological Answer : The synthesis involves multi-step organic reactions:

Quinoline Core Formation : Cyclization of substituted aniline precursors under acidic conditions (e.g., Skraup or Friedländer reactions) to construct the quinoline backbone .

Sulfonylation : Introduction of the 4-(propan-2-yl)benzenesulfonyl group via nucleophilic aromatic substitution (NAS) using sulfonyl chlorides in anhydrous dichloromethane (DCM) with a base like triethylamine .

Thiomorpholine Coupling : Amide bond formation between the quinoline carbonyl and thiomorpholine using coupling reagents such as HATU or DCC in DMF, monitored by TLC .
Critical conditions include inert atmospheres (N₂/Ar) for moisture-sensitive steps and temperature control (0–25°C) to minimize side reactions.

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, the methyl group at position 6 appears as a singlet (~δ 2.5 ppm), while thiomorpholine protons show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected for C₂₄H₂₅N₂O₃S₂) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained via slow evaporation in solvents like ethanol .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity, particularly for the thiomorpholine coupling step?

  • Methodological Answer :
  • Reagent Selection : Replace DCC with EDCI/HOBt to reduce racemization and improve coupling efficiency .
  • Solvent Optimization : Test polar aprotic solvents (DMF vs. THF) to enhance reagent solubility. DMF increases reaction rates but may require post-synthesis dialysis .
  • Purification Strategies : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (ACN/water with 0.1% TFA) to isolate the product from unreacted thiomorpholine or sulfonyl intermediates .
  • Yield Tracking : Monitor intermediates via LC-MS to identify bottlenecks (e.g., low conversion in sulfonylation) .

Q. How can conflicting bioactivity data across studies be reconciled?

  • Methodological Answer :
  • Standardized Assay Conditions : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hrs) to reduce variability .
  • Orthogonal Validation : Confirm anti-cancer activity via both MTT assays and caspase-3 activation studies. For antimicrobial studies, pair broth microdilution with zone-of-inhibition assays .
  • Statistical Analysis : Apply ANOVA to compare IC₅₀ values across studies, accounting for batch-to-batch compound variability (e.g., purity >95% required) .

Q. What computational approaches predict the compound’s biological targets and mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or PI3K) with thiomorpholine acting as a hydrogen bond donor .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (RMSD <2 Å over 100 ns) in GROMACS to prioritize targets .
  • QSAR Modeling : Correlate substituent effects (e.g., sulfonyl vs. carbonyl groups) with bioactivity using descriptors like logP and polar surface area .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

  • Methodological Answer :
  • Solubility Testing : Compare results in DMSO (common solvent) vs. PBS (pH 7.4) using nephelometry. Note that DMSO overestimates solubility in aqueous buffers .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic degradation products may form via sulfonyl group hydrolysis .
  • Inter-laboratory Calibration : Share reference samples between labs to standardize protocols .

Experimental Design for Structure-Activity Relationship (SAR) Studies

Q. What strategies differentiate the roles of the sulfonyl and thiomorpholine groups in bioactivity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives lacking the sulfonyl group or replacing thiomorpholine with morpholine. Compare IC₅₀ values in enzyme inhibition assays .
  • Proteomics : Use SILAC labeling to identify proteins binding to the thiomorpholine moiety in cell lysates .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to map binding interactions .

Tables for Methodological Reference

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsCritical ParametersReferences
Quinoline FormationAniline, glycerol, H₂SO₄, 120°CAcid concentration, time
Sulfonylation4-(Propan-2-yl)benzenesulfonyl chloride, DCMAnhydrous conditions, base
Thiomorpholine CouplingHATU, DMF, RT, 12 hrsCoupling reagent efficiency

Q. Table 2: Common Bioactivity Assays and Targets

Assay TypeTargetReadoutReferences
MTT CytotoxicityHeLa cellsIC₅₀ (µM)
Kinase InhibitionEGFR, PI3K% Inhibition at 10 µM
AntimicrobialS. aureus (MIC)µg/mL

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